

Technical Guide: endo-BCN-PEG4-amine for Bioconjugation

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **endo-BCN-PEG4-amine**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). Its unique structure, featuring a bicyclononyne (BCN) group and a primary amine connected by a polyethylene glycol (PEG) spacer, enables a two-step sequential or one-pot bioconjugation strategy.

Core Properties and Specifications

The fundamental characteristics of **endo-BCN-PEG4-amine** are summarized below, providing essential data for experimental design and execution.



Property	Value	Source(s)
Molecular Formula	C21H36N2O6	[1][2][3]
Molecular Weight	412.5 g/mol	[1][2][3][4]
CAS Number	1898221-77-6	[1][2][3]
Appearance	White to off-white solid or oil	
Solubility	Soluble in DMSO, DMF, and water	[2]
Purity	Typically >95%	[1][2]
Storage	Store at -20°C	[2]

Chemical Reactivity and Applications

endo-BCN-PEG4-amine is a versatile tool in bioconjugation due to its two distinct reactive moieties:

- endo-Bicyclononyne (BCN): This strained alkyne group reacts with azide-functionalized
 molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry"
 reaction is highly efficient, specific, and occurs under mild, physiological conditions without
 the need for a cytotoxic copper catalyst.[1][2][5][6][7]
- Primary Amine (-NH2): The terminal amine group readily reacts with molecules containing carboxylic acids or their activated esters (e.g., N-hydroxysuccinimide esters) to form stable amide bonds.[3][6][7]

The tetraethylene glycol (PEG4) spacer enhances the solubility of the molecule and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes steric hindrance.
[8]

This dual reactivity allows for the precise and controlled linkage of two different molecules, such as a targeting antibody and a therapeutic payload, making it a valuable component in the construction of ADCs and other targeted therapies.



Experimental Protocols

While specific experimental conditions should be optimized for each unique application, the following sections provide detailed, generalized protocols for the two primary reaction types involving **endo-BCN-PEG4-amine**.

Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with an Azide-Modified Protein

This protocol describes the reaction of the BCN group of **endo-BCN-PEG4-amine** with a protein that has been pre-functionalized with an azide group.

Materials:

- Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- endo-BCN-PEG4-amine
- Anhydrous DMSO or DMF
- Reaction buffer (e.g., PBS, pH 7.2-7.4)
- Quenching reagent (optional, e.g., excess azide-containing small molecule)
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Preparation of Reagents:
 - Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
 - Prepare a stock solution of endo-BCN-PEG4-amine in anhydrous DMSO or DMF (e.g., 10 mM).
- Conjugation Reaction:



- Add a 5-20 fold molar excess of the endo-BCN-PEG4-amine stock solution to the azide-modified protein solution. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.
- Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours with gentle mixing. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
- Quenching (Optional):
 - To quench any unreacted BCN groups, a small molecule azide can be added in excess and incubated for an additional 30 minutes.
- Purification:
 - Remove excess, unreacted endo-BCN-PEG4-amine and other small molecules from the protein conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

Protocol 2: Amine Coupling to a Carboxylic Acid-Containing Molecule

This protocol outlines the conjugation of the amine group of **endo-BCN-PEG4-amine** to a molecule containing a carboxylic acid, often activated to an NHS ester.

Materials:

- Carboxylic acid-containing molecule (or its NHS ester)
- endo-BCN-PEG4-amine
- Activation reagents (if starting from a carboxylic acid): EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
- Anhydrous DMSO or DMF
- Reaction buffer (e.g., PBS or borate buffer, pH 7.2-8.5)



- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification system (e.g., HPLC, dialysis)

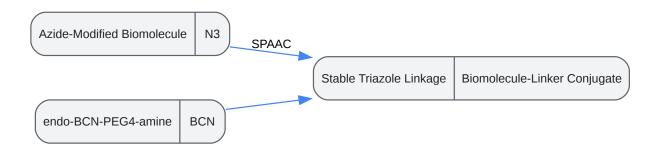
Procedure:

- Activation of Carboxylic Acid (if necessary):
 - Dissolve the carboxylic acid-containing molecule in an appropriate buffer (e.g., MES buffer, pH 5-6).
 - Add a 1.5 to 5-fold molar excess of EDC and NHS.
 - Incubate at room temperature for 15-30 minutes to generate the NHS ester.
- Preparation of **endo-BCN-PEG4-amine**:
 - Dissolve endo-BCN-PEG4-amine in the reaction buffer.
- Conjugation Reaction:
 - Add the activated NHS ester solution to the endo-BCN-PEG4-amine solution.
 Alternatively, if starting with a pre-activated NHS ester, dissolve it in DMSO or DMF and add it to the amine solution. A 1.5 to 10-fold molar excess of the NHS ester over the amine is typically used.
 - Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction pH should be maintained between 7.2 and 8.5 for efficient amine coupling.
- · Quenching:
 - Add quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to react with any remaining NHS ester. Incubate for 15-30 minutes.
- Purification:
 - Purify the conjugate using a suitable method such as reverse-phase HPLC or dialysis to remove unreacted starting materials and byproducts.



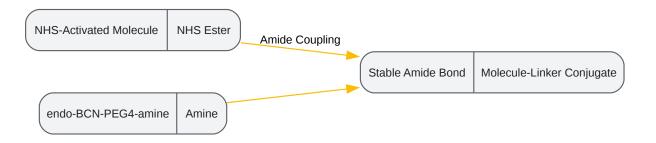
Visualizing the Chemistry and Workflow

To better understand the utility of **endo-BCN-PEG4-amine**, the following diagrams illustrate the key chemical reactions and a typical experimental workflow.



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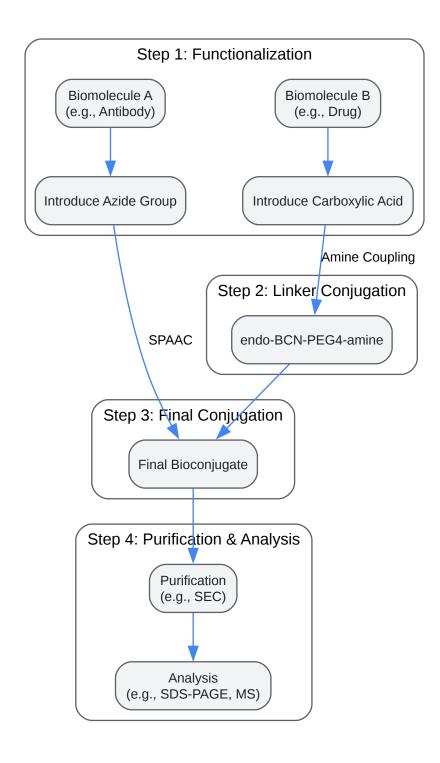
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction.



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Caption: NHS Ester-Amine Coupling Reaction.





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Caption: General Bioconjugation Workflow using endo-BCN-PEG4-amine.



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